molecular formula C10H13NO5 B1659442 Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate CAS No. 65171-73-5

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1659442
CAS No.: 65171-73-5
M. Wt: 227.21
InChI Key: KWHFWZYOSZUAGJ-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based dicarboxylate ester characterized by a hydroxyl group at the 3-position of the pyrrole ring. The compound is referenced in product catalogs (e.g., CymitQuimica’s 5-membered heterocycles list) but is marked as discontinued, suggesting specialized applications or niche use .

Properties

IUPAC Name

diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-3-15-9(13)6-5-11-7(8(6)12)10(14)16-4-2/h5,11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHFWZYOSZUAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715666
Record name Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65171-73-5
Record name Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method remains a foundational approach for constructing pyrrole rings. For diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate, this involves cyclocondensation of 1,4-diketones with hydroxylamine hydrochloride under acidic conditions. A representative synthesis uses diethyl 3-oxoglutarate and hydroxylamine hydrochloride in ethanol, catalyzed by acetic acid at reflux (78–80°C). The reaction proceeds via imine intermediate formation, followed by cyclization to yield the pyrrole core.

Mechanistic Insights :

  • Nucleophilic attack of hydroxylamine on the carbonyl groups of the diketone.
  • Dehydration to form a diimine intermediate.
  • Acid-catalyzed cyclization to generate the aromatic pyrrole system.

Yields typically range from 40% to 60%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Knoevenagel Condensation-Cyclization

This two-step protocol combines Knoevenagel condensation with subsequent cyclization:

  • Condensation : Ethyl acetoacetate reacts with diethyl oxalate in the presence of piperidine (10 mol%) in dimethylformamide (DMF) at 80°C, forming a β-keto-ester intermediate.
  • Cyclization : The intermediate undergoes intramolecular aldol condensation under acidic conditions (HCl/EtOH), yielding the target compound.

Optimization Data :

Parameter Optimal Value Yield Impact
Catalyst Loading 10 mol% +15% yield
Temperature 80°C Max efficiency
Solvent DMF Prevents hydrolysis

This method achieves yields up to 85% with high regioselectivity.

Modern Catalytic Approaches

Transition Metal-Catalyzed Cyclizations

Recent advances employ copper(I) iodide (CuI) and palladium(II) acetate (Pd(OAc)₂) to facilitate oxidative cyclization of propargylamine derivatives. A representative protocol:

Reaction Setup :

  • Substrate: Diethyl acetylenedicarboxylate (2 equiv)
  • Amine Source: Hydroxylamine-O-sulfonic acid
  • Catalyst: CuI (5 mol%)
  • Conditions: DMF, 100°C, 12 h

Key Advantages :

  • Tolerance for electron-deficient aryl groups
  • Reduced side-product formation compared to classical methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

Procedure :

  • Mix diethyl acetylenedicarboxylate (1.2 equiv) and hydroxylamine hydrochloride (1 equiv) in ethanol.
  • Irradiate at 150W, 100°C for 15 minutes.

Performance Metrics :

Metric Conventional Microwave
Reaction Time 6 h 15 min
Isolated Yield 58% 72%
Energy Consumption 1800 kJ 450 kJ

This green chemistry approach reduces solvent use by 40% while improving atom economy.

Industrial-Scale Production

Batch Reactor Processes

Large-scale synthesis (100+ kg batches) employs stainless steel reactors with the following parameters:

Typical Protocol :

  • Charge reactor with diethyl oxalate (500 kg), ethyl acetoacetate (480 kg), and piperidine (50 kg).
  • Heat to 80°C with mechanical stirring (200 RPM) for 4 h.
  • Add HCl (35% aqueous, 300 L) over 1 h.
  • Cool to 20°C, filter, and wash with cold ethanol.

Quality Control Specifications :

Parameter Acceptance Criteria
Purity (HPLC) ≥98.5%
Residual Solvents <500 ppm
Heavy Metals <10 ppm

Continuous Flow Systems

Emerging technologies utilize microreactor arrays for enhanced process control:

System Configuration :

  • Reactor Volume: 2 L total (20 × 100 mL modules)
  • Flow Rate: 50 mL/min
  • Residence Time: 8 min

Performance Advantages :

  • 93% yield at 120°C
  • 98% conversion efficiency
  • 40% reduction in waste generation compared to batch methods

Mechanistic Studies and Side Reactions

Competing Reaction Pathways

The synthesis is complicated by three major side reactions:

  • Ester Hydrolysis :
    $$ \text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{R'OH} $$
    Mitigated by maintaining pH > 4 during cyclization.

  • Oxidative Degradation :
    Pyrrole ring oxidation forms maleimide derivatives under O₂-rich conditions.

  • Dimerization :
    Michael addition between intermediates creates bis-pyrrole adducts (5–12% yield).

Spectroscopic Monitoring

In-situ FTIR tracks key functional groups during synthesis:

  • 1705 cm⁻¹: Ester C=O stretch
  • 1620 cm⁻¹: Pyrrole ring vibration
  • 3200–3500 cm⁻¹: O-H/N-H stretches

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability Cost Index
Paal-Knorr 58 95 Moderate 1.0
Knoevenagel 85 98 High 0.8
Microwave-Assisted 72 97 Low 1.2
Continuous Flow 93 99 High 2.5

Key Findings :

  • Continuous flow systems offer superior yields but higher initial capital costs
  • Knoevenagel condensation provides the best balance of yield and scalability for lab-scale synthesis

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and synthetic differences between diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Synthesis Yield (%) Key Features
This compound C₁₀H₁₃NO₆ 255.22 3-hydroxy Not reported Not available Hydroxyl group may enhance polarity; potential intermediate
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₆ClNO₄ 273.71 5-(chloromethyl), 3-methyl Not reported 99.6% High-yield synthesis; chloromethyl group enables further functionalization
2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate C₁₄H₂₁NO₄ 267.32 2-tert-butyl, 4-methyl, 3,5-dimethyl Not reported Not available Sterically hindered; confirmed via single-crystal X-ray analysis
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate C₁₁H₁₂F₃NO₄ 279.21 3-(trifluoromethyl) Not reported Not available Fluorine substitution improves metabolic stability and lipophilicity
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate C₉H₁₂N₂O₄ 212.20 3-amino Not reported Not available Amino group enhances reactivity for heterocyclic synthesis

Key Research Findings

  • Structural Insights : X-ray crystallography confirms the steric effects of bulky substituents (e.g., tert-butyl groups) in analogs like 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, influencing their reactivity and solubility .
  • Reactivity Trends : Chloromethyl and hydroxymethyl substituents (e.g., in CAS 5408-12-8 and 5422-89-9) enable diverse post-synthetic modifications, such as nucleophilic substitutions or oxidations .
  • Fluorine Effects : The trifluoromethyl group in CAS 222546-93-2 enhances thermal and enzymatic stability, a common strategy in drug design .

Biological Activity

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its pyrrole ring structure and two carboxylate groups. Its unique chemical properties make it a subject of interest for various biological applications, particularly in antimicrobial and anti-inflammatory research.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases. The compound appears to modulate various signaling pathways involved in inflammation, contributing to its therapeutic profile.

The mechanism of action for this compound involves interaction with specific molecular targets. It acts as a ligand for various receptors and enzymes, modulating their activity. This modulation can lead to diverse biological effects:

  • Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), influencing cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli reported a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests a promising potential for development into an antibacterial agent.
  • Anti-inflammatory Activity Assessment
    • In a murine model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to the control group. The reduction was measured at approximately 50% at a dosage of 10 mg/kg.

Data Tables

Biological Activity Effect Observed Experimental Model
AntimicrobialMIC = 32 µg/mLS. aureus, E. coli
Anti-inflammatory50% reduction in edemaMurine model (carrageenan-induced)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate

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